molecular formula C9H8N2O3 B3033033 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid CAS No. 72817-94-8

4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid

Cat. No.: B3033033
CAS No.: 72817-94-8
M. Wt: 192.17 g/mol
InChI Key: PMIRQABZZUUPJI-UHFFFAOYSA-N
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Description

4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid (CAS: 72817-94-8) is a substituted benzoic acid derivative with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol . It is characterized by the presence of four functional groups: an amino (-NH₂) at position 4, a cyano (-CN) at position 5, a hydroxyl (-OH) at position 2, and a methyl (-CH₃) group at position 3. This compound is commercially available at 98% purity and is typically stored at room temperature under dry, sealed conditions to maintain stability .

Properties

IUPAC Name

4-amino-5-cyano-2-hydroxy-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-4-7(11)5(3-10)2-6(8(4)12)9(13)14/h2,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIRQABZZUUPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1O)C(=O)O)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502740
Record name 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72817-94-8
Record name 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72817-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid can be achieved through various synthetic routes. One common method involves the reaction of aromatic aldehydes with malononitrile in the presence of ammonium acetate as a catalyst in ethanol . Another approach includes the substitution reaction of benzoic acid with chloromethane or chloroacetic acid in the presence of an acid catalyst such as sulfuric acid or copper chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Overview : The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Applications :

  • Synthesis of Antimicrobial Agents : Research indicates that derivatives of 4-amino-5-cyano-2-hydroxy-3-methylbenzoic acid can be synthesized to create potent antimicrobial agents. For instance, benzamide derivatives have shown promising activity against various bacterial strains .
  • Anticancer Activity : Compounds derived from this acid have been investigated for their anticancer properties. Some derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Compound TypeTarget ActivityIC50 Value (µM)
Benzamide DerivativesAnticancer5.85 (MCF-7)
Cyano-Hydroxy DerivativesVEGFR-2 Inhibition3.0 (A549)

Material Science

Overview : The compound is utilized in the development of responsive materials and polymers.

Applications :

  • Responsive Fibrous Structures : The integration of this compound into fibrous structures allows for the creation of materials that respond to environmental stimuli such as temperature and pH changes. Processing methods include electrospinning and coating techniques.
Application TypeMethodologyOutcomes
Responsive PolymersElectrospinningEnhanced thermal regulation and color change
Stimuli-responsive FabricsWeaving/KnittingPore adjustment and altered permeability

Biological Buffering Agent

Overview : The compound acts as a non-ionic organic buffering agent in biological research.

Applications :

  • Cell Cultures : It is used to maintain pH levels in cell culture media, particularly within the range of 6 to 8.5, facilitating optimal growth conditions for various cell types .

Pharmaceutical Development

Overview : The compound is being explored for its potential use in drug formulation.

Applications :

  • Drug Delivery Systems : Its chemical structure allows for modifications that can enhance drug solubility and bioavailability, making it a candidate for use in advanced drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of derivatives synthesized from this compound demonstrated significant activity against resistant bacterial strains. The synthesized compounds were tested against various pathogens, showing an average reduction in bacterial growth by over 70% compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of benzamide derivatives derived from the compound on MCF-7 and A549 cell lines. Results indicated that certain derivatives exhibited IC50 values lower than those of standard treatments, suggesting their potential as novel therapeutic agents in cancer treatment.

Mechanism of Action

The mechanism of action of 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid depends on its specific application. In biochemical contexts, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4-amino-5-cyano-2-hydroxy-3-methylbenzoic acid with structurally or functionally related benzoic acid derivatives, focusing on molecular properties, substituents, and applications.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Applications/Properties References
This compound C₉H₈N₂O₃ 192.17 -NH₂, -CN, -OH, -CH₃ Not reported Biochemical reagent; high purity (98%)
3-Amino-4-hydroxybenzoic acid C₇H₇NO₃ 153.13 -NH₂, -OH 208 Intermediate in organic synthesis
4-Amino-2-chlorobenzoic acid C₇H₆ClNO₂ 171.57 -NH₂, -Cl 210–215 Pharmaceutical precursor
2-Amino-3-methylbenzoic acid C₈H₉NO₂ 151.16 -NH₂, -CH₃ Not reported Chelating agent; corrosion inhibitor
4-Amino-2-fluoro-5-methoxybenzoic acid C₈H₈FNO₃ 185.16 -NH₂, -F, -OCH₃ Not reported Drug development; biological activity
2-Amino-5-hydroxybenzoic acid C₇H₇NO₃ 153.14 -NH₂, -OH ~248 (dec.) Melanin synthesis inhibitor

Key Comparative Insights:

Functional Group Diversity: The target compound uniquely combines cyano and methyl groups with amino and hydroxyl functionalities, distinguishing it from simpler analogs like 3-amino-4-hydroxybenzoic acid (only -NH₂ and -OH) or halogenated derivatives such as 4-amino-2-chlorobenzoic acid . The cyano group enhances electrophilicity, making it reactive in nucleophilic substitutions, while the methyl group improves lipophilicity .

Molecular Weight and Solubility: With a molecular weight of 192.17 g/mol, the target compound is heavier than most analogs (e.g., 153.13 g/mol for 3-amino-4-hydroxybenzoic acid) due to additional substituents. This may reduce aqueous solubility compared to less substituted derivatives but improve organic solvent compatibility .

Biological and Industrial Relevance: Unlike 4-amino-2-fluoro-5-methoxybenzoic acid, which is explicitly linked to drug development , the target compound’s applications are less documented but inferred to include biochemical research due to its high purity and commercial availability .

Acidity and Stability: The hydroxyl and carboxylic acid groups confer acidity, with pKa values likely influenced by electron-withdrawing cyano and electron-donating methyl groups. This contrasts with halogenated analogs (e.g., 4-amino-2-chlorobenzoic acid), where electronegative substituents lower pKa .

Biological Activity

4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid (CAS No: 72817-94-8) is a compound with notable biological activities that make it a subject of interest in pharmacological research. Its structure features an amino group, a cyano group, and a hydroxyl group attached to a methyl-substituted benzoate ring, which contribute to its diverse interactions within biological systems.

  • Molecular Formula : C9H8N2O3
  • Molecular Weight : Approximately 192.17 g/mol
  • Structural Characteristics : The presence of functional groups such as amino, cyano, and hydroxyl enhances its reactivity and potential biological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.
  • Antimicrobial Activity : Preliminary data indicate effectiveness against certain bacterial strains, although further studies are necessary to confirm these findings.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell signaling and proliferation.
  • Gene Expression Modulation : It has been observed to influence the expression levels of genes associated with inflammation and oxidative stress response.
  • Cell Signaling Pathways : The compound appears to modulate pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine levels
AntimicrobialEffective against specific bacteria

In Vivo Studies

In animal models, the administration of this compound has demonstrated:

  • Dosage-dependent Effects : Lower doses exhibit beneficial effects, while higher doses may lead to toxicity.
  • Metabolic Stability : The compound is metabolized primarily by cytochrome P450 enzymes, influencing its pharmacokinetics and efficacy.

Q & A

Q. What purification challenges arise with this compound, and how can they be mitigated?

  • Methodological Answer : Address low solubility via recrystallization in DMF/water mixtures. For persistent impurities, use preparative HPLC with C18 columns and acidic mobile phases (0.1% TFA), as employed for triazin-2-yl-amino benzoic acids . Monitor purity with chiral chromatography if stereoisomers form .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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